FAM alkyne, 6-isomer
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Overview
Description
FAM alkyne, 6-isomer is a derivative of FAM (fluorescein) fluorophore . . The alkyne enables copper-catalyzed Click chemistry . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of FAM alkyne, 6-isomer is C24H15NO6 . Its molecular weight is 413.38 . Unfortunately, the search results do not provide a detailed molecular structure.Physical And Chemical Properties Analysis
FAM alkyne, 6-isomer has a molecular weight of 413.38 . It has good solubility in DMSO, DMF, and DCM . Its excitation maximum is 490, and its emission maximum is 513 . The fluorescence quantum yield is 0.93 .Scientific Research Applications
Fluorescent Labeling in DNA Sequencing : FAM alkyne is used in "click chemistry" for the 1,3-dipolar cycloaddition with azido-labeled single-stranded DNA. This process produces FAM-labeled ssDNA, which is then used as a primer in DNA sequencing, enabling single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).
Adsorption Separation in Chemical Industries : In the study of adsorption separation for alkyne/olefin mixtures, FAM alkyne isomers are significant. They are part of the process for the removal of alkyne compounds from isoprene to obtain polymer-grade olefins, an essential step in synthetic rubber production. This process utilizes zeolites for selective adsorption from binary liquid-phase mixtures (Yang et al., 2022).
Catalysis and Chemical Synthesis : The FAM alkyne is involved in various catalytic processes and synthesis of compounds. For instance, it is used in manganese-catalyzed semihydrogenation of alkynes, an important step in the production of E-alkenes from different types of alkynes, which has applications in material science and pharmaceuticals (Farrar-Tobar et al., 2022).
Environmental Applications : FAM alkyne derivatives play a role in environmental chemistry, particularly in the study of the physicochemical properties of pollutants and the development of environmental fate models. For instance, in analyzing the behavior of poly- and perfluorinated alkyl substances (PFASs), the understanding of molecular interactions in these compounds, which may include FAM alkynes, is crucial (Wang et al., 2011).
properties
IUPAC Name |
3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDWUOGUCSHAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FAM alkyne, 6-isomer |
Citations
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